molecular formula C16H12Cl2N2O3 B2860762 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide CAS No. 902253-38-7

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide

Cat. No.: B2860762
CAS No.: 902253-38-7
M. Wt: 351.18
InChI Key: ZYBRQQFINLPAPV-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is a benzoxazole-based compound featuring a propanamide linker substituted with a 5-chlorobenzo[d]oxazol-2-one core and a 3-chlorophenyl group. Its structure combines a heterocyclic benzoxazole ring, known for bioactivity in medicinal chemistry, with a propanamide moiety that enhances solubility and interaction with biological targets.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c17-10-2-1-3-12(8-10)19-15(21)6-7-20-13-9-11(18)4-5-14(13)23-16(20)22/h1-5,8-9H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBRQQFINLPAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of a suitable precursor, such as 5-chloro-2-aminobenzoic acid, with a carbonyl compound to form the benzoxazole ring.

    Chlorination: The benzoxazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amidation: The chlorinated benzoxazole is reacted with 3-chlorophenylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzoxazole-propanamide derivatives. Below is a detailed comparison with structurally related analogues:

Compound Substituents Key Features Biological Activity Synthesis Yield Reference
3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide 5-Cl (benzoxazole), 3-Cl (phenyl) Selective MAO-B inhibition (94% at 10⁻³ M) High affinity for MAO-B; molecular docking confirms enzyme interactions Not specified
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide Unsubstituted benzoxazole, 4-CF₃ (phenyl) Crystallizes from ACN; moderate yield No explicit activity reported 43%
3-(5-Chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide 5-Cl (benzoxazole), thione (C=S) instead of ketone (C=O) Synthesized via Michael addition; characterized by NMR Thione group may alter reactivity or binding affinity Not specified
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide Unsubstituted benzoxazole, unsubstituted phenyl Commercially available; used as a building block No significant inhibition in immunoproteasome assays (n.i.) Not specified
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide 5-Cl (benzoxazole), isoxazol-3-yl (amide) Structural variation in linker (acetamide vs. propanamide) Activity not reported Not specified

Key Findings from Comparative Analysis

Impact of Linker and Amide Groups: Propanamide linkers (vs. Substitution at the phenyl group (e.g., 4-CF₃ in ) reduces MAO-B affinity compared to 3-chlorophenyl, highlighting the importance of halogen placement for selectivity.

Synthesis and Characterization :

  • Derivatives are typically synthesized via hydrazide-aldehyde condensation (for MAO inhibitors) or Michael addition (for thioxo analogues) . Yields vary significantly (43–94%), depending on substituents and purification methods .
  • Spectroscopic characterization (NMR, IR, HRMS) confirms structural integrity across analogues .

Biological Activity

The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide is a derivative of benzoxazole that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory treatment. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C10H9ClN2O3\text{C}_{10}\text{H}_{9}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure features a benzoxazole moiety, which is known for its diverse pharmacological properties. The presence of chlorine substituents enhances its biological activity by influencing the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antinociceptive and anti-inflammatory properties. Various studies have evaluated its efficacy using different experimental models.

Antinociceptive Activity

A study synthesized several derivatives of 5-chloro-2(3H)-benzoxazolone and tested their antinociceptive activity using methods such as the tail flick and hot plate tests. The findings suggested that certain derivatives, including those similar to our target compound, demonstrated significant antinociceptive effects compared to standard analgesics like dipyrone and aspirin .

Anti-inflammatory Activity

In vivo studies have shown that the compound effectively reduces inflammation in models such as carrageenan-induced paw edema in mice. The results indicated a marked reduction in edema compared to control groups, suggesting strong anti-inflammatory activity .

The mechanism behind the biological activity of this compound is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. Selective inhibition of COX-2 over COX-1 is desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Analgesic Efficacy

In a comparative study, derivatives of 5-chloro-2(3H)-benzoxazolone were evaluated for their analgesic properties. The compounds were administered to animal models, where their effects on pain response were quantitatively measured. The results indicated that selected compounds exhibited greater analgesic efficacy than traditional NSAIDs, reinforcing their potential as novel pain management therapies .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of related compounds in vitro. The study assessed cytokine release in response to inflammatory stimuli and found that the compounds significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, supporting their role as effective anti-inflammatory agents .

Summary Table of Biological Activities

Activity TypeModel UsedResultsReferences
AntinociceptiveTail flick testSignificant pain relief compared to controls
Anti-inflammatoryCarrageenan-induced edemaMarked reduction in paw swelling
Cytokine modulationIn vitro cytokine assaysDecreased IL-6 and TNF-alpha levels

Q & A

Q. What are the key synthetic pathways for 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting with 3-(5-chloro-2-benzoxazolinone)propanohydrazide and aldehydes. Critical steps include cyclization and coupling reactions under reflux conditions. Optimizing temperature (typically 60–80°C) and solvent choice (e.g., dimethylformamide or dichloromethane) improves yields. Purification via column chromatography or recrystallization ensures purity. Monitoring via TLC and confirming structures with NMR and mass spectrometry is essential .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight, and elemental analysis ensures stoichiometric accuracy. Infrared (IR) spectroscopy identifies functional groups like amides and oxazole rings .

Q. How should researchers design in vitro assays to evaluate monoamine oxidase (MAO) inhibition?

Use recombinant human MAO-A and MAO-B isoforms at physiological pH (7.4) with a substrate like kynuramine. Measure inhibition at 10^-3 M compound concentration, comparing activity to controls (e.g., clorgyline for MAO-A, selegiline for MAO-B). Include kinetic assays to determine IC50 values and validate results with molecular docking to rationalize binding interactions .

Advanced Research Questions

Q. How can molecular docking studies resolve discrepancies between in vitro MAO inhibition data and computational predictions?

Docking simulations (e.g., using AutoDock Vina) model compound interactions with MAO active sites. Focus on hydrogen bonding with flavin adenine dinucleotide (FAD) cofactors and hydrophobic interactions with residues like Tyr 398 (MAO-B). Discrepancies may arise from solvent effects or protein flexibility; refine models with molecular dynamics simulations to improve accuracy .

Q. What strategies address moderate immunoproteasome inhibition (e.g., 18% β1i, 10% β5i) observed in vitro?

Re-evaluate assay conditions: test lower concentrations (e.g., 10^-6–10^-9 M) to identify dose dependency. Use positive controls (e.g., ONX-0914) and orthogonal assays (e.g., fluorescence-based proteasome activity). Consider structural modifications, such as introducing electron-withdrawing groups to enhance binding to catalytic threonine residues .

Q. How do structural modifications (e.g., chloro-substituents) influence biological activity in structure-activity relationship (SAR) studies?

Chloro groups at the benzoxazole ring enhance MAO-B selectivity by increasing hydrophobic interactions. Replace the 3-chlorophenyl moiety with fluorinated or methoxy groups to modulate electronic effects and solubility. Systematic SAR requires synthesizing derivatives with incremental changes and testing across multiple assays (e.g., enzymatic inhibition, cellular toxicity) .

Q. What methodologies ensure compound stability during long-term storage and experimental use?

Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. For aqueous solutions, use buffers (pH 6–8) and antioxidants (e.g., ascorbic acid) to mitigate oxidative decomposition .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting MAO-A/MAO-B inhibition ratios across studies?

Variability may stem from differences in enzyme sources (recombinant vs. tissue-derived) or assay protocols. Normalize data using standardized units (e.g., % inhibition per mg protein) and perform meta-analysis with published datasets. Cross-validate with isoform-specific inhibitors to confirm selectivity .

Q. What statistical approaches are recommended for analyzing low-to-moderate inhibition data (e.g., <50% activity)?

Apply non-linear regression to calculate IC50 values even at low efficacy. Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Report confidence intervals and effect sizes to distinguish true activity from noise .

Tables for Key Findings

Biological Activity MAO-B Inhibition (%)MAO-A Inhibition (%)Immunoproteasome Inhibition (β1i/β5i)
Compound 45–94% 39–69% 18%/10%
Positive Controls Selegiline (>95%)Clorgyline (>90%)ONX-0914 (>80%)

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